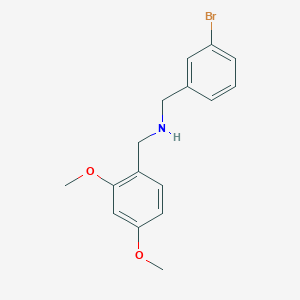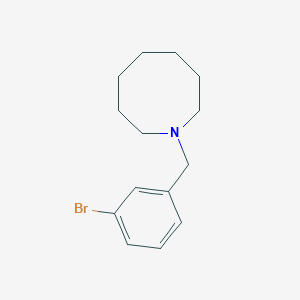
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects and has been used in lab experiments to investigate its mechanism of action. In
科学的研究の応用
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been studied for its potential applications in scientific research. It has been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been investigated for its potential as a cancer treatment due to its ability to induce apoptosis in cancer cells. (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has also been studied for its potential as a tool for studying protein-protein interactions, as it can selectively bind to specific proteins.
作用機序
The mechanism of action of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins. This compound has been shown to selectively bind to certain proteins, which can lead to the inhibition of their activity. Additionally, (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways.
Biochemical and Physiological Effects:
(3-bromobenzyl)(2,4-dimethoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been shown to induce apoptosis in cancer cells, which may be due to its ability to disrupt cellular signaling pathways. (3-bromobenzyl)(2,4-dimethoxybenzyl)amine has also been shown to selectively bind to specific proteins, which can lead to the inhibition of their activity.
実験室実験の利点と制限
One advantage of using (3-bromobenzyl)(2,4-dimethoxybenzyl)amine in lab experiments is its ability to selectively bind to specific proteins. This can be useful for studying protein-protein interactions and identifying potential drug targets. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. However, one limitation of using (3-bromobenzyl)(2,4-dimethoxybenzyl)amine in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several future directions for (3-bromobenzyl)(2,4-dimethoxybenzyl)amine research. One area of interest is its potential as a cancer treatment. Further studies are needed to understand its mechanism of action and to optimize its efficacy as a cancer treatment. Additionally, (3-bromobenzyl)(2,4-dimethoxybenzyl)amine could be further investigated for its potential as a tool for studying protein-protein interactions and identifying potential drug targets. Finally, its antibacterial and antifungal properties could be further explored for the development of new antibiotics.
合成法
The synthesis of (3-bromobenzyl)(2,4-dimethoxybenzyl)amine involves the reaction of 3-bromobenzyl chloride with 2,4-dimethoxybenzylamine in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized and can be carried out on a large scale for research purposes.
特性
IUPAC Name |
1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO2/c1-19-15-7-6-13(16(9-15)20-2)11-18-10-12-4-3-5-14(17)8-12/h3-9,18H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFSLNPUDRXDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCC2=CC(=CC=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-N-[(2,4-dimethoxyphenyl)methyl]methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[3-(1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5854528.png)

![N'-[(4-morpholinylcarbonyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5854551.png)
![8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5854558.png)



![({3-[(4-methylbenzylidene)amino]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetonitrile](/img/structure/B5854583.png)
![methyl (4-{[(benzylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B5854589.png)
